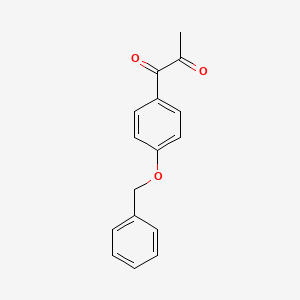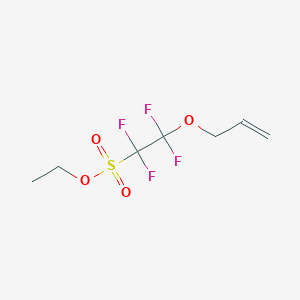
Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate
Overview
Description
Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate: is an organofluorine compound with the molecular formula C7H10F4O4S. This compound is characterized by the presence of both allyloxy and tetrafluoroethanesulphonate groups, making it a versatile reagent in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate typically involves the reaction of ethyl 2-allyloxy-1,1,2,2-tetrafluoroethanol with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the sulphonate ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents can further enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulphonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used under mild to moderate temperature conditions.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted ethers, thioethers, and amines.
Oxidation: Formation of epoxides and aldehydes.
Reduction: Formation of alcohols and alkanes.
Scientific Research Applications
Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulphonate group is a good leaving group, facilitating the displacement by nucleophiles. The allyloxy group can participate in various reactions, including oxidation and reduction, to form diverse products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2-Allyloxyethanol: Similar in structure but lacks the tetrafluoroethanesulphonate group.
Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanol: Similar but without the sulphonate group.
Allyl glycidyl ether: Contains an allyloxy group but differs in the presence of an epoxide ring.
Uniqueness: Ethyl 2-Allyloxy-1,1,2,2-tetrafluoroethanesulphonate is unique due to the combination of allyloxy and tetrafluoroethanesulphonate groups, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable reagent in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
ethyl 1,1,2,2-tetrafluoro-2-prop-2-enoxyethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F4O4S/c1-3-5-14-6(8,9)7(10,11)16(12,13)15-4-2/h3H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSJKAMIPVBLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C(C(OCC=C)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


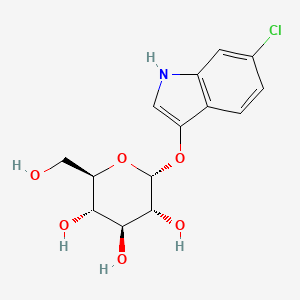



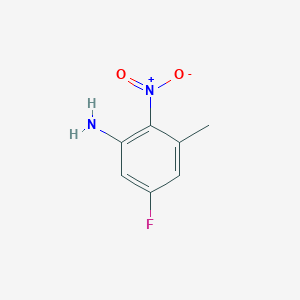
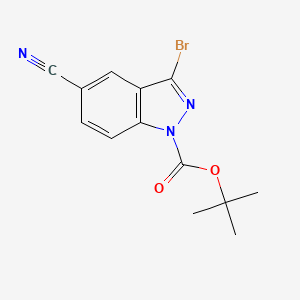





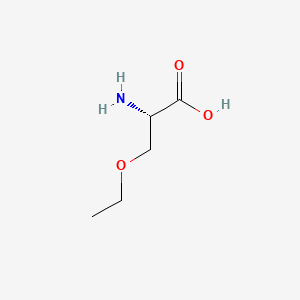
![1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane](/img/structure/B3042033.png)
